5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Overview
Description
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorobenzenesulfonyl group, and the construction of the oxazole ring. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron(III) chloride.
Introduction of Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Construction of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
- 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is unique due to its specific structural features, such as the ethyl group on the oxazole ring. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-12-10-15(21-17-12)14-4-3-9-18(14)22(19,20)13-7-5-11(16)6-8-13/h5-8,10,14H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKRGCGNDWIANU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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